![molecular formula C11H21NO B7771439 n-Tert-butylcyclohexanecarboxamide CAS No. 6941-24-8](/img/structure/B7771439.png)
n-Tert-butylcyclohexanecarboxamide
Overview
Description
N-Tert-butylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Tert-butylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Tert-butylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis of Amines : n-Tert-butylcyclohexanecarboxamide derivatives, particularly N-tert-butanesulfinyl imines, are used in the asymmetric synthesis of amines, offering a versatile approach to create a variety of enantioenriched amine structures including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and others (Ellman, Owens, & Tang, 2002).
Chiral N-tert-butanesulfinyl Imines in Organic Transformations : These compounds are also highlighted for their application in asymmetric chemical transformations, acting as ligands in transition metal-catalyzed reactions (Dong et al., 2015).
Synthesis of Protected 1,2-Amino Alcohols : N-tert-butanesulfinyl aldimines and ketimines, related to n-Tert-butylcyclohexanecarboxamide, are used for synthesizing protected 1,2-amino alcohols in high yields and diastereoselectivities, important in various biological applications (Tang, Volkman, & Ellman, 2001).
Polyamide Synthesis : Derivatives of n-Tert-butylcyclohexanecarboxamide have been used in the synthesis of soluble polyamides, demonstrating excellent solubility in various solvents and good thermal stability, making them suitable for various industrial applications (Liaw, Liaw, & Chen, 2000).
Synthesis of Chiral Amines : The compound is involved in the reliable asymmetric synthesis of a broad range of amine structures, crucial in pharmaceuticals and other bioactive molecules (Xu, Chowdhury, & Ellman, 2013).
Applications in Polymer Science : Another study discusses the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, indicating applications in materials science (Hsiao, Yang, & Chen, 2000).
properties
IUPAC Name |
N-tert-butylcyclohexanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIUHIBWXRWRKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989238 | |
Record name | N-tert-Butylcyclohexanecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Tert-butylcyclohexanecarboxamide | |
CAS RN |
6941-24-8 | |
Record name | NSC60495 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-tert-Butylcyclohexanecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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